

Chemical properties and stability of 1-(3-Chlorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)propan-2-amine

CAS No.: 32560-59-1

Cat. No.: B8271480

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Chemical Properties, Stability, and Methodological Workflows for **1-(3-Chlorophenyl)propan-2-amine** An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

1-(3-Chlorophenyl)propan-2-amine, commonly referred to as 3-Chloroamphetamine (3-CA), meta-chloroamphetamine (mCA), or PAL-304, is a synthetic psychostimulant and a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. As a Senior Application Scientist, I approach the characterization of 3-CA not merely as a cataloging of properties, but as an integrated system of physicochemical behaviors that dictate its pharmacological utility, stability, and handling in a laboratory setting. This whitepaper synthesizes its chemical profile, mechanistic pathways, and provides self-validating protocols for rigorous experimental application.

Physicochemical Profiling & Structural Causality

The substitution of a chlorine atom at the meta position of the amphetamine aromatic ring fundamentally alters the molecule's electronic distribution and lipophilicity. With an XLogP3 of

2.7, 3-CA exhibits excellent permeability across the blood-brain barrier (BBB), making it highly effective for central nervous system (CNS) assays[2],[3].

Causality in Salt Selection: Why do researchers universally utilize the hydrochloride salt (CAS 35378-15-5) rather than the free base (CAS 32560-59-1)? The free base of amphetamine derivatives is typically a volatile, oxidation-prone oil. Salt formation with hydrochloric acid yields a stable crystalline lattice, which arrests volatilization, prevents oxidative degradation, and standardizes molarity for precise in vitro dosing[4].

Table 1: Key Physicochemical Properties

Property	Value	Causality / Significance
IUPAC Name	1-(3-chlorophenyl)propan-2-amine	Core substituted amphetamine scaffold.
Molecular Weight	169.65 g/mol (Base) / 206.1 g/mol (HCl)	HCl salt mass must be used for molar calculations[1],[4].
Lipophilicity (XLogP3)	2.7	High lipophilicity enables rapid CNS penetration[2],[3].

| UV Max (λ_{max}) | 213 nm, 266 nm | Utilized for spectrophotometric concentration validation[4],[5]. |

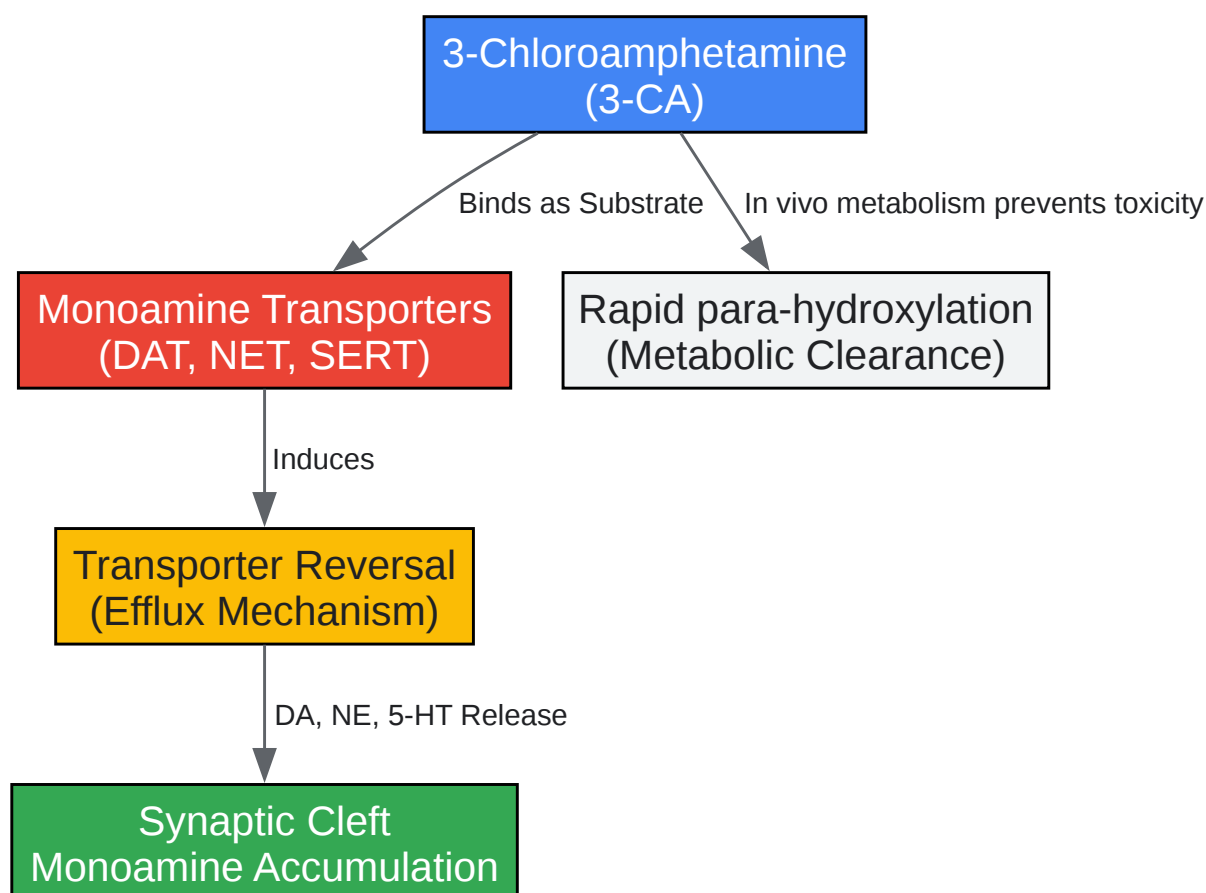
Pharmacodynamics & Metabolic Stability

3-CA acts primarily as a substrate for biogenic amine transporters. Unlike standard reuptake inhibitors that merely block the transporter pore, 3-CA reverses the transporter flux to induce rapid, transporter-mediated monoamine efflux[2].

Table 2: Monoamine Release Potency (Rat Brain Synaptosomes) | Neurotransmitter | EC 50 Value (nM) | Selectivity Profile | | :--- | :--- | :--- | | Norepinephrine (NE) | 9.4 nM | High affinity induction of release[1]. | | Dopamine (DA) | 11.8 nM | High affinity induction of release[1],[2],[6]. | | Serotonin (5-HT) | 120 nM | ~10-fold lower affinity compared to catecholamines[1],[2],[6]. |

Metabolic Causality: A critical differentiator between 3-CA and its para-substituted analog (4-chloroamphetamine, PCA) is its neurotoxicity profile. PCA is a notorious serotonergic

neurotoxin. However, 3-CA avoids this long-lasting toxicity in vivo due to rapid metabolic clearance via para-hydroxylation[1]. Because the 4-position is sterically unhindered (the chlorine is at the 3-position), cytochrome P450 enzymes rapidly hydroxylate the ring, facilitating safe excretion. If this metabolic pathway is artificially inhibited, 3-CA exhibits PCA-like neurotoxicity[1].



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Figure 1: Transporter-mediated monoamine efflux mechanism and metabolic clearance of 3-CA.

Chemical Stability & Degradation Kinetics

The stability of 3-CA HCl is robust when handled under appropriate environmental controls. As a dry crystalline solid, it demonstrates verified stability for ≥ 3 to 5 years when stored desiccated at -20°C [5]. However, in solution, its stability is highly solvent-dependent.

Table 3: Solubility and Solution Stability Profile

Solvent	Solubility (mg/mL)	Application & Stability Notes
DMF	25 mg/mL	High solubility; stable at -80°C for up to 1 year[4], [7].
DMSO	20 mg/mL	Primary choice for stock solutions; avoid repeated freeze-thaw cycles[4].
Ethanol	30 mg/mL	Excellent for analytical dilutions and spectrophotometry[4].

| PBS (pH 7.2) | 10 mg/mL | Working buffer for biological assays; must be prepared fresh[4]. |

Self-Validating Experimental Methodologies

To ensure absolute data integrity in drug development, I mandate the use of self-validating workflows. A protocol is only scientifically sound if it contains internal orthogonal controls.

Protocol 1: Preparation and Validation of 3-CA Solutions for In Vitro Assays

Objective: Prepare a 10 mM stock solution without compromising the compound through precipitation or degradation.

- Weighing: Accurately weigh 2.06 mg of 3-CA HCl (MW 206.1) using a calibrated analytical microbalance.
- Primary Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock.

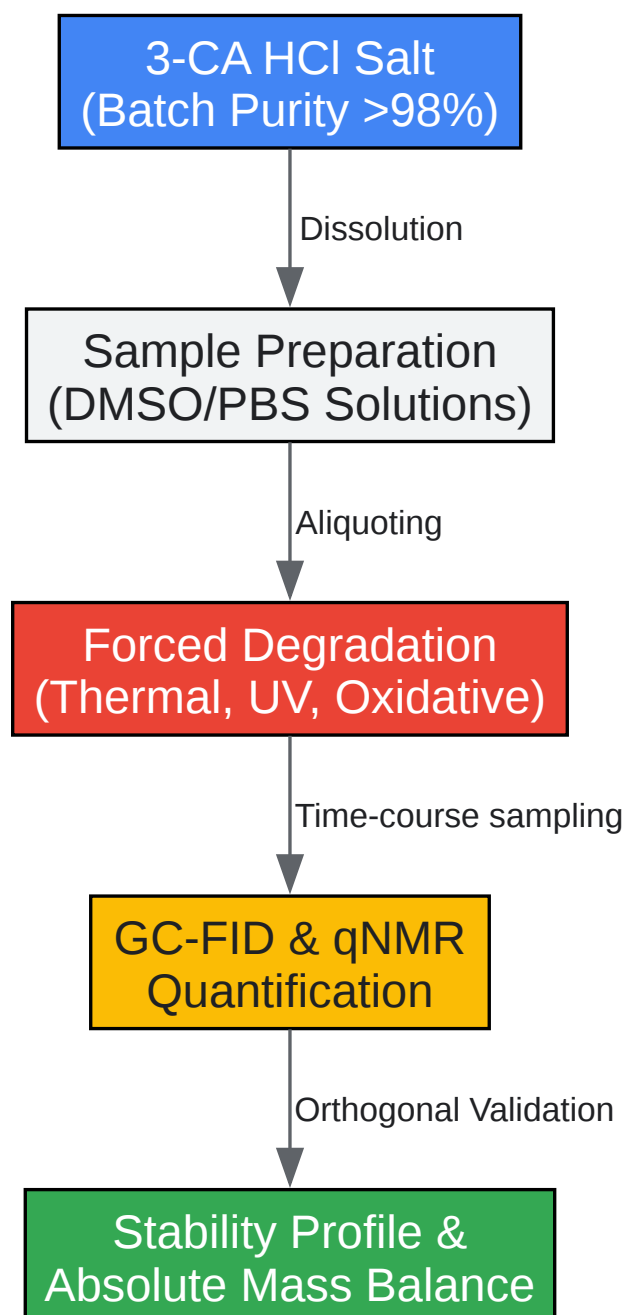
- Causality: DMSO prevents the hydrophobic collapse of the aromatic ring that can occur in purely aqueous environments at high concentrations, ensuring complete solvation.
- Spectrophotometric Validation (Self-Validation Step): Dilute a 10 μL aliquot into 990 μL of Ethanol. Measure UV absorbance at 266 nm[4]. Compare against a known standard curve to confirm the exact 10 mM concentration. This step self-validates the workflow by ensuring no weighing errors or moisture-induced mass inflation occurred during Step 1.
- Working Dilution: Dilute the validated stock 1:1000 in PBS (pH 7.2) immediately prior to applying to synaptosome preparations.
 - Causality: PBS maintains the physiological pH necessary for transporter function and synaptosome viability.

Protocol 2: Forced Degradation & Absolute Purity Assessment

Objective: Determine the stability-indicating profile of 3-CA using orthogonal analytical techniques.

- Stress Induction: Subject 1 mg/mL aliquots of 3-CA HCl to thermal (60°C for 7 days), photolytic (UV exposure for 24h), and oxidative (3% H₂O₂ for 24h) stress conditions.
- GC-FID Analysis: Inject samples into a Gas Chromatograph with a Flame Ionization Detector.
 - Causality: GC-FID provides excellent chromatographic resolution of volatile degradation products, yielding a highly accurate relative purity percentage.
- qNMR Analysis (Self-Validation Step): Analyze the exact same samples using quantitative Nuclear Magnetic Resonance (qNMR) against a certified internal standard (e.g., maleic acid), measuring the two-proton doublet at 2.89 ppm.
- Mass Balance Reconciliation: Compare the GC-FID purity with the qNMR mass fraction.
 - Causality: If GC-FID shows 99% purity but qNMR shows a 90% mass fraction, it reveals the presence of NMR-invisible or non-volatile impurities (e.g., inorganic salts or absorbed

water). This orthogonal check guarantees an absolute, self-validated mass balance.



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Figure 2: Self-validating workflow for assessing the chemical stability and absolute purity of 3-CA.

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